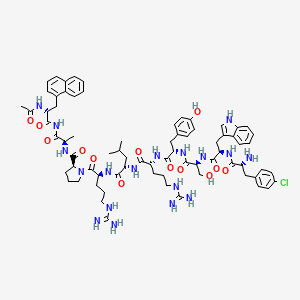
N-Acetyl-L-phosphinothricin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-acetyl-L-phosphinothricin is an N-acetyl-L-amino acid derived from L-phosphinothricin. It is a N-acetylphosphinothricin and a N-acetyl-L-amino acid. It is a conjugate acid of a N-acetyl-L-phosphinothricin(2-).
Wissenschaftliche Forschungsanwendungen
Herbicide Resistance in Plants
N-Acetyl-L-phosphinothricin plays a significant role in developing herbicide resistance in plants. Transgenic plants containing the phosphinothricin-N-acetyltransferase gene can metabolize the herbicide L-phosphinothricin (glufosinate) differently from untransformed plants, indicating a possible pathway for creating herbicide-resistant crops (Dröge, Broer, & Pühler, 1992).
Male Sterility in Transgenic Plants
N-Acetyl-L-phosphinothricin has been used in a system to induce male sterility in transgenic plants. This involves the tapetum specific deacetylation of the herbicide L-phosphinothricin (L-PPT) (Risse, Pühler, & Flaschel, 2005).
Selection of Transformed Plant Cells
The compound is utilized in the selection of transformed protoplast-derived Zea mays colonies. This involves the use of phosphinothricin and an assay using the pH indicator chlorophenol red (Kramer, Dimaio, Carswell, & Shillito, 1993).
Engineering Herbicide Resistance
Engineering herbicide resistance in plants through the expression of a detoxifying enzyme, such as phosphinothricin acetyltransferase, allows for the detoxification of phosphinothricin, providing an approach to obtain herbicide-resistant plants (De Block et al., 1987).
Metabolism in Plants
The metabolism of the herbicide L-phosphinothricin in various plants has been analyzed, revealing different metabolic pathways and final stable products in transgenic and untransformed plants (Droge-Laser, Siemeling, Puhler, & Broer, 1994).
Synthesis for Industrial Production
Efficient synthesis methods for L-phosphinothricin, a competitive and environmentally friendly herbicide, have been developed. This includes a kinetic resolution route using a novel aminoacylase from Stenotrophomonas maltophilia (Cao, Cheng, Xue, & Zheng, 2020).
Soil Bacteria Interaction
The interaction of phosphinothricin with soil bacteria, including its degradation and transformation by different enzymatic reactions in bacterial strains, has been studied, providing insights into its environmental impact (Bartsch & Tebbe, 1989).
Genetic Engineering of Herbicide Resistance
The similarities of bar and pat gene products, which encode phosphinothricin acetyltransferase and confer resistance to phosphinothricin, are applicable in plant genetic engineering, as demonstrated in various plant species (Wehrmann, Vliet, Opsomer, Botterman, & Schulz, 1996).
Eigenschaften
Produktname |
N-Acetyl-L-phosphinothricin |
|---|---|
Molekularformel |
C7H14NO5P |
Molekulargewicht |
223.16 g/mol |
IUPAC-Name |
(2S)-2-acetamido-4-[hydroxy(methyl)phosphoryl]butanoic acid |
InChI |
InChI=1S/C7H14NO5P/c1-5(9)8-6(7(10)11)3-4-14(2,12)13/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13)/t6-/m0/s1 |
InChI-Schlüssel |
VZVQOWUYAAWBCP-LURJTMIESA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CCP(=O)(C)O)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CCP(=O)(C)O)C(=O)O |
Synonyme |
N-ac-Pt N-acetyl-L-phosphinothricin N-acetylphosphinothricin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















